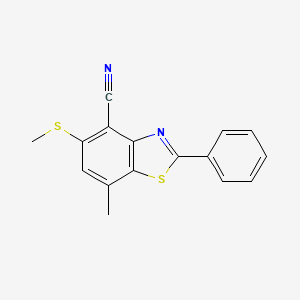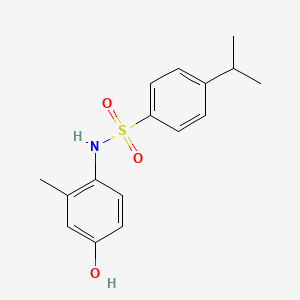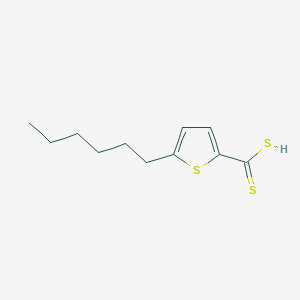
5-Hexylthiophene-2-carbodithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexylthiophene-2-carbodithioic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a hexyl group attached to the thiophene ring and a carbodithioic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexylthiophene-2-carbodithioic acid typically involves the functionalization of thiophene derivatives. One common method is the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene, followed by subsequent reactions to introduce the carbodithioic acid group . The reaction conditions often involve the use of organometallic reagents and catalysts, such as nickel or palladium-based systems, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexylthiophene-2-carbodithioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as bromine or iodine can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-Hexylthiophene-2-carbodithioic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of conjugated polymers and other advanced materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 5-Hexylthiophene-2-carbodithioic acid is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The sulfur atoms in the thiophene ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. Additionally, the carbodithioic acid group may interact with metal ions, affecting the compound’s overall behavior in various environments.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Hexylthiophene-2-carbodithioic acid
- 5-Hexylthiophene-2-carboxylic acid
- 2,5-Dibromo-3-hexylthiophene
Uniqueness
5-Hexylthiophene-2-carbodithioic acid is unique due to the presence of both a hexyl group and a carbodithioic acid functional group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics. Compared to similar compounds, it offers a unique balance of solubility, reactivity, and stability .
Propiedades
Número CAS |
921221-49-0 |
|---|---|
Fórmula molecular |
C11H16S3 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
5-hexylthiophene-2-carbodithioic acid |
InChI |
InChI=1S/C11H16S3/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) |
Clave InChI |
KZNDLRCZAKKICZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=CC=C(S1)C(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


phosphanium bromide](/img/structure/B14193416.png)
![2-[5-(7-Phenylheptane-1-sulfinyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14193423.png)
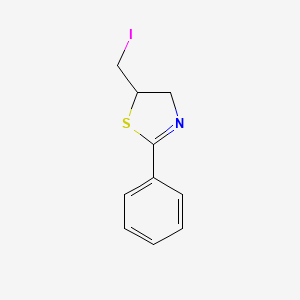
![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
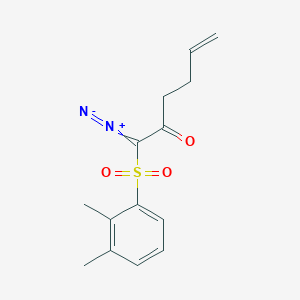
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)
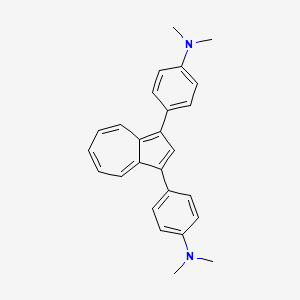

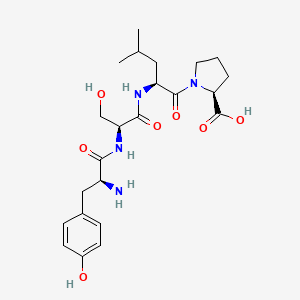
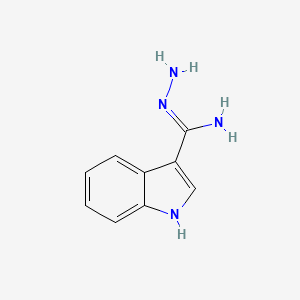
![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)
